molecular formula C12H15NO B1338666 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane CAS No. 97266-84-7

5-Benzyl-1-oxa-5-azaspiro[2.4]heptane

Cat. No. B1338666
CAS RN: 97266-84-7
M. Wt: 189.25 g/mol
InChI Key: WRAHFEWSPIEFTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azaspirocycles has been a topic of interest due to their potential applications in drug discovery. Paper presents two synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound that serves as a versatile intermediate for further chemical modifications. This synthesis provides access to chemical space that is complementary to piperidine ring systems, which are common in medicinal chemistry. Similarly, paper describes an improved method for synthesizing (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline, achieving a 70% overall yield through a six-step process. The use of benzyloxycarbonyl (Cbz) as a protecting group for the amine allows for reactions under mild conditions.

Molecular Structure Analysis

The molecular structures of azaspirocycles are of particular interest due to their three-dimensional shape and potential for biological activity. Paper details the synthesis of a spirocyclic oxetane-fused benzimidazole, which includes the formation of 2-oxa-7-azaspiro[3.5]nonane. The X-ray crystal structure of the resulting tetracyclic system and the azetidine ring-opened adduct is disclosed, providing insight into the three-dimensional arrangement of atoms in these complex molecules.

Chemical Reactions Analysis

The reactivity of azaspirocycles can lead to a variety of chemical transformations. Paper explores the recyclization of 4-benzoyl-5-phenylfuran-2,3-dione with substituted 2-azaspiro[4.5]dec-1-enes, leading to the formation of complex cyclopent-3-ene-1,2-dione derivatives. The crystal and molecular structure of the resulting compounds were confirmed by X-ray diffraction analysis, showcasing the diverse reactivity of azaspirocycles in organic synthesis.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane, the studies on related azaspirocycles suggest that these compounds exhibit unique properties due to their strained ring systems and heteroatom content. For instance, the synthesis of these compounds often requires careful selection of reaction conditions and protection strategies, as seen in paper . The structural complexity and potential for further functionalization, as mentioned in paper , indicate that these compounds could have interesting physical and chemical properties that merit further investigation.

Scientific Research Applications

Regioselective Cycloaddition

Molchanov and Tran (2013) discuss the synthesis of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates using a regioselective 1,3-dipolar cycloaddition process. This method involves C-aryl- and C-carbamoylnitrones reacting with methyl 2-benzylidenecyclopropanecarboxylate, resulting in two diastereoisomers (Molchanov & Tran, 2013).

Reduction and Hydrolysis Processes

A study by Molchanov and Tran (2012) describes the reduction of substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters. This process, involving lithium tetrahydridoaluminate, leads to the formation of bis(hydroxymethyl)cyclopropanes. Additionally, alkaline hydrolysis of these compounds yields substituted cyclopropane-1,2-dicarboxylic acids, maintaining the 5-oxa-6-azaspiro[2.4]heptane fragment intact (Molchanov & Tran, 2012).

Novel Angular Spirocyclic Azetidines Synthesis

Guerot et al. (2011) report the synthesis of novel angular azaspiro[3.3]heptanes, including efficient sequences for gem-difluoro and gem-dimethyl variants. They also describe a practical one-pot synthesis of 5-oxo-2-azaspiro[3.3]heptanes and their conversion into functionalized derivatives. These methods are useful for drug discovery, allowing the synthesis of these building blocks either as part of a library or on an individual preparative scale (Guerot et al., 2011).

Spirocyclic Oxetane-Fused Benzimidazole Synthesis

Gurry, McArdle, and Aldabbagh (2015) describe a new synthesis method for 2-oxa-7-azaspiro[3.5]nonane. Their approach includes converting spirocyclic oxetanes, like 2-oxa-6-azaspiro[3.3]heptane, into o-cycloalkylaminoacetanilides for oxidative cyclizations. This leads to the formation of a [1,2-a] ring-fused benzimidazole, showcasing the versatility of spirocyclic oxetanes in synthesizing complex molecular structures (Gurry, McArdle, & Aldabbagh, 2015).

properties

IUPAC Name

6-benzyl-1-oxa-6-azaspiro[2.4]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-4-11(5-3-1)8-13-7-6-12(9-13)10-14-12/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAHFEWSPIEFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CO2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458308
Record name 5-benzyl-1-oxa-5-azaspiro[2.4]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-1-oxa-5-azaspiro[2.4]heptane

CAS RN

97266-84-7
Record name 5-benzyl-1-oxa-5-azaspiro[2.4]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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